Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- is a complex organic compound characterized by its long-chain amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through a series of amide bond formations and amine group modifications. The reaction conditions often include:
Amide Bond Formation: This step involves the reaction of heptanoic acid with an amine to form the heptanamide backbone. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amine Group Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amine groups in Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- can undergo oxidation to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols, depending on the reducing agents used.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Simpler amines or alcohols.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- can be compared with other long-chain amides and polyamines:
Heptanamide: A simpler analog without the additional amine groups.
Spermidine: A polyamine with a similar structure but different chain lengths and functional groups.
Putrescine: Another polyamine with fewer amine groups and a shorter chain.
Uniqueness: The uniqueness of Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]- lies in its specific arrangement of amine groups and the length of its carbon chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
122306-15-4 |
---|---|
Molecular Formula |
C17H38N4O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]heptanamide |
InChI |
InChI=1S/C17H38N4O/c1-2-3-4-5-10-17(22)21-16-9-15-20-13-7-6-12-19-14-8-11-18/h19-20H,2-16,18H2,1H3,(H,21,22) |
InChI Key |
YMXBLJUKILWRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCCCNCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.